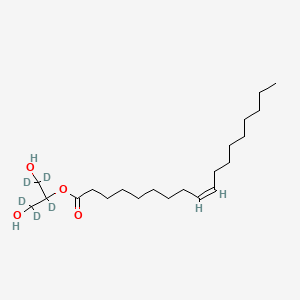

2-Oleoyl Glycerol-d5

Description

Contextualization within Lipid Biochemistry and Monoacylglycerol Research

Monoacylglycerols (MAGs) are esters composed of a glycerol (B35011) molecule and a single fatty acid. wikipedia.org They exist in two isomeric forms, 1-monoacylglycerols and 2-monoacylglycerols, depending on which of glycerol's hydroxyl groups is esterified. wikipedia.org 2-Monoacylglycerols (2-MAGs), where the fatty acid is attached to the central carbon of the glycerol backbone, are key intermediates in lipid metabolism. ontosight.ai They are produced during the digestion of dietary fats, specifically through the hydrolysis of triacylglycerols by pancreatic lipase (B570770), which cleaves fatty acids from the sn-1 and sn-3 positions. fao.orgbiorxiv.org

Beyond their role in fat absorption, 2-MAGs are recognized as important signaling molecules. ontosight.aitandfonline.com The most extensively studied member of this class is 2-arachidonoylglycerol (B1664049) (2-AG), a primary endogenous ligand for cannabinoid receptors (CB1 and CB2) and a key component of the endocannabinoid system. leafwell.comnih.govresearchgate.net The endocannabinoid system is a widespread neuromodulatory system that influences a vast array of physiological processes. wikipedia.org The biosynthesis of 2-AG often starts from membrane phospholipids (B1166683) and proceeds via a diacylglycerol (DAG) intermediate, which is then hydrolyzed by diacylglycerol lipase. researchgate.netnih.gov Its signaling is terminated by enzymatic degradation, primarily by monoacylglycerol lipase (MAGL), into arachidonic acid and glycerol. researchgate.netwjgnet.com The study of 2-AG has paved the way for understanding the broader signaling roles of other 2-MAGs.

Academic Relevance of 2-Oleoyl Glycerol in Biological Systems

2-Oleoyl Glycerol (2-OG), a naturally occurring monoacylglycerol with an oleic acid chain at the sn-2 position, has significant academic relevance as a bioactive lipid. caymanchem.comwikipedia.org Like its more famous cousin, 2-AG, 2-OG is metabolized by the enzyme monoacylglycerol lipase (MAGL). caymanchem.comwikipedia.org However, unlike 2-AG, it is not a substrate for cyclooxygenase or lipoxygenase enzymes. caymanchem.comglpbio.com

A pivotal discovery in 2011 identified 2-OG as an endogenous agonist for the G protein-coupled receptor 119 (GPR119). wikipedia.orgnih.gov GPR119 is expressed in the L-cells of the intestine and is sometimes referred to as a "fat sensor". nih.govlibretexts.org Activation of GPR119 by 2-OG stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that plays a crucial role in regulating glucose homeostasis. nih.govmedchemexpress.comoup.com This finding suggests that 2-OG, formed during the digestion of dietary fats, contributes to the body's metabolic response to food intake. oup.comresearchgate.net Research has shown that administration of 2-OG increases plasma levels of both GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). wikipedia.orgnih.gov Furthermore, 2-OG has been found to enhance the inflammatory response of macrophages and may play a role in signaling pathways related to non-alcoholic steatohepatitis (NASH). medchemexpress.com

Strategic Importance of Deuterated Lipid Standards in Contemporary Research Methodologies

The accurate quantification of low-abundance lipids like 2-OG in complex biological samples presents a significant analytical challenge. nih.gov Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become the gold standard for this type of analysis due to its high sensitivity and specificity. nih.govacs.org However, the accuracy of quantification can be compromised by several factors, including variations in sample extraction efficiency, instrument response, and matrix effects, where other molecules in the sample interfere with the ionization of the analyte. nih.govclearsynth.com

To overcome these challenges, a technique known as stable isotope dilution is employed. youtube.comntu.edu.sg This method involves adding a known quantity of a stable isotope-labeled version of the analyte, such as 2-Oleoyl Glycerol-d5, to the sample at the beginning of the analytical process. ntu.edu.sg This labeled compound serves as an internal standard. caymanchem.com

This compound is chemically identical to its natural counterpart but is heavier due to the replacement of five hydrogen atoms with deuterium (B1214612). nih.gov Because the deuterated standard has nearly identical physicochemical properties to the endogenous analyte, it behaves similarly during sample preparation, chromatography, and ionization. chromforum.orgresearchgate.net By measuring the ratio of the mass spectrometer signal from the natural analyte to that of the deuterated internal standard, researchers can accurately and precisely quantify the amount of the endogenous compound in the original sample, effectively correcting for any analytical variability. clearsynth.commurdoch.edu.au Therefore, this compound is not just a chemical compound but a strategic tool that enables robust and reliable quantitative lipidomics, facilitating deeper insights into the physiological and pathological roles of monoacylglycerols. acs.orgclearsynth.com

Data Tables

Physicochemical Properties

| Property | 2-Oleoyl Glycerol | This compound |

| CAS Number | 3443-84-3 caymanchem.com | 946524-37-4 |

| Molecular Formula | C₂₁H₄₀O₄ caymanchem.com | C₂₁H₃₅D₅O₄ |

| Molecular Weight | 356.5 g/mol caymanchem.com | 361.6 g/mol nih.gov |

| Synonyms | 2-Monoolein, 2-OG caymanchem.com | 2-Monoolein-d5, 2-Monooleoylglycerol-d5 |

| Data sourced from multiple references. caymanchem.comnih.gov |

Summary of Key Research Findings for 2-Oleoyl Glycerol

| Finding | Significance | Key References |

| GPR119 Agonist | Acts as an endogenous ligand for GPR119, with an EC₅₀ of 2.5 μM. nih.govmedchemexpress.com | Hansen KB, et al. (2011) nih.gov |

| Stimulates Incretin Release | Induces the secretion of GLP-1 and GIP from intestinal cells. wikipedia.orgnih.govoup.com | Hansen KB, et al. (2011) nih.gov |

| Metabolic Regulation | Plays a role as a "fat sensor" in the gut, linking dietary fat intake to metabolic hormone release. oup.comresearchgate.net | Hansen KB, et al. (2011) researchgate.net |

| Metabolism | Degraded by the enzyme monoacylglycerol lipase (MAGL). caymanchem.comwikipedia.org | Ghafouri N, et al. (2004) medchemexpress.com |

| Inflammatory Signaling | Can enhance the inflammatory response in macrophages. medchemexpress.com | Yang M, et al. (2023) medchemexpress.com |

Properties

IUPAC Name |

(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl) (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-/i18D2,19D2,20D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWGQKDVAURUGE-FNKKQMTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])O)OC(=O)CCCCCCC/C=C\CCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858250 | |

| Record name | 1,3-Dihydroxy(~2~H_5_)propan-2-yl (9Z)-octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946524-37-4 | |

| Record name | 2-Hydroxy-1-(hydroxymethyl-d2)ethyl-1,2,2-d3 (9Z)-9-octadecenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946524-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydroxy(~2~H_5_)propan-2-yl (9Z)-octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Endogenous Biosynthesis and Metabolic Pathways of 2 Oleoyl Glycerol

Precursor Utilization in De Novo Lipid Synthesis Pathways

The endogenous synthesis of 2-Oleoyl Glycerol (B35011) is intrinsically linked to the broader pathways of lipid metabolism, primarily originating from diacylglycerol (DAG) precursors. wikipedia.org While not a direct product of de novo fatty acid synthesis in the way that fatty acids themselves are built from acetyl-CoA, 2-OG's oleoyl (B10858665) moiety originates from this fundamental process.

The de novo synthesis of fatty acids, such as oleic acid, occurs in the cytoplasm from acetyl-CoA. Through a series of enzymatic reactions, acetyl-CoA is converted to palmitic acid, a 16-carbon saturated fatty acid. Elongation and desaturation enzymes then modify this initial product. Specifically, stearoyl-CoA desaturase-1 introduces a double bond into stearic acid (18:0) to produce oleic acid (18:1). wikipedia.org

Once synthesized, oleic acid is activated to oleoyl-CoA. This activated fatty acid can then be incorporated into the glycerol backbone to form glycerolipids. The Kennedy pathway, a primary route for triacylglycerol (TAG) synthesis, involves the sequential acylation of glycerol-3-phosphate. This process generates lysophosphatidic acid and then phosphatidic acid. Dephosphorylation of phosphatidic acid yields diacylglycerol (DAG). It is from the breakdown of these larger glycerolipids, such as TAG or phospholipids (B1166683) containing oleic acid at the sn-2 position, that 2-OG is primarily formed. Therefore, while 2-OG itself is not directly assembled in a de novo manner, its essential precursor, oleic acid, is a product of these foundational lipid synthesis pathways.

Enzymatic Biotransformation and Catabolism within Cellular Systems

The biological activity and concentration of 2-OG are tightly regulated by its enzymatic breakdown. This catabolism is crucial for terminating its signaling functions and recycling its constituent components.

Monoacylglycerol Lipase (B570770) (MAGL) Mediated Hydrolysis and its Products

The primary enzyme responsible for the catabolism of 2-Oleoyl Glycerol is monoacylglycerol lipase (MAGL). wikipedia.orgwikipedia.org MAGL is a serine hydrolase that catalyzes the hydrolysis of monoacylglycerols into a free fatty acid and glycerol. wikipedia.orgreactome.org In the case of 2-OG, MAGL-mediated hydrolysis yields oleic acid and glycerol. wikipedia.org

This enzymatic reaction is highly efficient and plays a critical role in controlling the levels of 2-OG in various tissues, thereby modulating its biological effects. The products of this hydrolysis, oleic acid and glycerol, are then available to be re-utilized by the cell. Oleic acid can be re-esterified into complex lipids, used for energy production via beta-oxidation, or incorporated into cell membranes. Glycerol can enter the glycolytic pathway or be used as a backbone for the synthesis of new glycerolipids.

Table 1: Key Enzyme and Products in 2-Oleoyl Glycerol Catabolism

| Enzyme | Substrate | Products |

| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl Glycerol | Oleic Acid and Glycerol |

Differential Metabolic Fate Compared to Other Acylglycerols (e.g., 2-Arachidonoyl Glycerol)

2-AG, a well-known endocannabinoid, can also be metabolized by cyclooxygenase-2 (COX-2) and various lipoxygenases (LOX). caymanchem.com This metabolism of 2-AG by COX-2 leads to the formation of prostaglandin (B15479496) glycerol esters, which have their own distinct biological activities. In contrast, 2-Oleoyl Glycerol is not a substrate for cyclooxygenases or lipoxygenases. caymanchem.com This metabolic stability in the face of oxidative enzymes means that the biological actions of 2-OG are more specifically terminated by MAGL activity.

This differential metabolism has important physiological implications. The metabolism of 2-AG can contribute to inflammatory and other signaling pathways through the generation of eicosanoid-like molecules. The resistance of 2-OG to these pathways suggests a more constrained and specific signaling role, primarily dictated by its interaction with its receptors and its hydrolysis by MAGL.

Table 2: Comparative Metabolism of 2-Oleoyl Glycerol and 2-Arachidonoyl Glycerol

| Feature | 2-Oleoyl Glycerol | 2-Arachidonoyl Glycerol |

| Primary Catabolic Enzyme | Monoacylglycerol Lipase (MAGL) | Monoacylglycerol Lipase (MAGL) |

| Metabolism by COX-2 | No | Yes |

| Metabolism by Lipoxygenases | No | Yes |

| Generation of Prostaglandin Esters | No | Yes |

Formation within Digestive Processes and Physiological Relevance

A significant source of endogenous 2-Oleoyl Glycerol is the digestion of dietary fats. oup.com Dietary triacylglycerols, which are the main components of fats and oils, undergo hydrolysis in the lumen of the small intestine. Pancreatic lipase, an enzyme secreted by the pancreas, specifically hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the triacylglycerol molecule. oup.com

This enzymatic action results in the generation of two free fatty acids and a 2-monoacylglycerol. oup.com Given that oleic acid is a highly abundant fatty acid in many dietary fats, 2-Oleoyl Glycerol is a major product of fat digestion. oup.com For instance, the digestion of olive oil, which is rich in oleic acid, yields significant quantities of 2-OG. researchgate.netnih.gov

The 2-OG formed during digestion has important physiological relevance. It has been identified as an agonist for the G protein-coupled receptor 119 (GPR119). researchgate.netnih.gov GPR119 is expressed in the enteroendocrine L-cells of the intestine. Activation of GPR119 by 2-OG stimulates the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). wikipedia.orgoup.com These hormones play a crucial role in regulating glucose homeostasis by enhancing insulin (B600854) secretion from the pancreas in a glucose-dependent manner. Therefore, the formation of 2-OG in the gut during fat digestion acts as a signal to the body about the presence of dietary nutrients, contributing to the regulation of metabolic processes. oup.comnih.gov

Molecular and Cellular Signaling Mechanisms of 2 Oleoyl Glycerol

G Protein-Coupled Receptor 119 (GPR119) Agonism and Related Signaling Pathways

2-Oleoyl Glycerol (B35011) (2-OG) is recognized as an endogenous agonist for the G protein-coupled receptor 119 (GPR119). oup.comoup.comresearchgate.netnih.govmedchemexpress.comtargetmol.comscbt.comnih.gov This receptor is primarily expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract. frontiersin.orgmedchemexpress.comwikipedia.org The activation of GPR119 by 2-OG plays a crucial role in metabolic regulation, particularly in glucose homeostasis. frontiersin.orgnih.gov

The interaction of 2-OG with GPR119 initiates a signaling cascade characteristic of Gs-coupled receptors. frontiersin.org Upon binding, GPR119 undergoes a conformational change, leading to the activation of the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). researchgate.netnih.govnih.gov

Studies using transiently expressed human GPR119 in COS-7 cells have demonstrated that 2-OG and other 2-monoacylglycerols effectively increase intracellular concentrations of cAMP. oup.comoup.comresearchgate.netnih.gov The potency of 2-OG as a GPR119 agonist has been quantified with an EC50 value of 2.5 μM in this cell system. oup.comresearchgate.netmedchemexpress.commedchemexpress.com This elevation in cAMP levels is a key event in the downstream signaling of GPR119. frontiersin.orgnih.gov The signaling mechanism of GPR119 activation by endogenous ligands like 2-OG shares similarities with the well-characterized signaling of the glucagon-like peptide-1 receptor (GLP-1R), which also involves Gs coupling and cAMP production. nih.gov

Research Findings on GPR119 Activation by 2-Oleoyl Glycerol

| Parameter | Finding | Cell Line | Source |

|---|---|---|---|

| GPR119 Agonism | 2-OG is an endogenous agonist. | COS-7 (transiently expressing human GPR119) | oup.com, oup.com, researchgate.net, nih.gov |

| EC50 for cAMP Accumulation | 2.5 μM | COS-7 (transiently expressing human GPR119) | oup.com, researchgate.net, medchemexpress.com, medchemexpress.com |

| Signaling Pathway | Activates Gs-coupled receptor pathway, leading to increased intracellular cAMP. | General, based on GPR119 characteristics | frontiersin.org |

The activation of GPR119 by 2-OG triggers significant biological responses in various cell types, primarily related to hormone secretion and metabolic regulation.

Incretin (B1656795) Hormone Release: In intestinal L-cells, GPR119 activation by 2-OG stimulates the release of incretin hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). oup.comoup.comresearchgate.netnih.govnih.govoup.com This effect has been demonstrated in vitro using GLUTag cells and primary colonic crypt cultures from mice, where a GPR119-specific antagonist abolished the 2-OG-mediated hormone release. nih.gov In vivo studies in humans have also shown that jejunal administration of 2-OG significantly increases plasma levels of GLP-1 and GIP. oup.comoup.comresearchgate.netnih.gov This suggests that GPR119 acts as a sensor for dietary fats, as 2-OG is a product of triglyceride digestion. oup.comnih.gov

Insulin (B600854) Secretion: GPR119 is also expressed in pancreatic β-cells. frontiersin.org Its activation is linked to the potentiation of glucose-stimulated insulin secretion (GSIS). nih.gov The signaling pathway involves the increase in cAMP, which is a known mechanism for enhancing insulin release. nih.gov The process is dependent on the function of ATP-sensitive K+ (KATP) and voltage-dependent calcium (VDC) channels, similar to the action of GLP-1. nih.gov Studies in MIN6c4 insulinoma cells have shown that endogenous GPR119 ligands potentiate glucose-stimulated increases in intracellular calcium and cAMP, which are crucial for insulin exocytosis. nih.gov

Other Hormonal and Neuronal Responses: Beyond incretins, GPR119 activation can influence the release of other gut hormones like cholecystokinin (B1591339) (CCK). nih.govoup.com Furthermore, GPR119 is expressed on vagal afferent neurons, and 2-OG has been shown to increase intracellular calcium signaling in murine nodose ganglia neurons. endocrine-abstracts.org Oral administration of 2-OG in mice led to increased c-Fos expression in the nucleus of the tractus solitarius (NTS) and the dorsal motor nucleus of the vagus (DMV), brainstem regions involved in regulating gastric motility and food preferences. endocrine-abstracts.org

Downstream Effects of GPR119 Activation by 2-Oleoyl Glycerol in Different Cell Lines

| Cell Line/System | Biological Response | Source |

|---|---|---|

| Human Intestinal L-cells (in vivo) | Increased plasma GLP-1 and GIP. | oup.com, oup.com, researchgate.net, nih.gov |

| GLUTag cells (murine intestinal L-cell line) | Release of GLP-1 and CCK (abolished by GPR119 antagonist). | nih.gov |

| Primary murine colonic crypt cultures | GPR119-dependent GLP-1 release. | nih.gov |

| MIN6c4 insulinoma cells | Potentiation of glucose-stimulated insulin secretion, increased intracellular calcium and cAMP. | nih.gov |

| Murine nodose ganglia neurons | Increased intracellular calcium signaling. | endocrine-abstracts.org |

Potential for Allosteric Modulation of Other Receptors (e.g., 5-HT2A Receptor)

Recent research suggests that certain lipids, including 2-oleoyl glycerol, may act as allosteric modulators of receptors other than GPR119. Specifically, studies have pointed towards a potential interaction with the serotonin (B10506) 5-HT2A receptor. nih.gov

Evidence from crystal structures of the 5-HT2A receptor has shown that the lipid monoolein (B16389) can bind in a cavity adjacent to a specific glycine (B1666218) residue (G2385.42). nih.gov It was demonstrated that 2-oleoyl glycerol, along with other lipids like oleamide (B13806) and oleoylethanolamide, could modestly activate the wild-type 5-HT2A receptor, but not a mutant version where this glycine was substituted. nih.gov This suggests that this site is a structural determinant for lipid-mediated signaling through the 5-HT2A receptor. nih.gov However, the precise nature and physiological relevance of this allosteric modulation by 2-oleoyl glycerol require further investigation.

Involvement in Intercellular Communication and Lipid Signaling Networks

2-Oleoyl glycerol is an integral part of complex intercellular communication and lipid signaling networks. As a monoacylglycerol, it is a key signaling molecule derived from the breakdown of dietary triglycerides and cellular diacylglycerols. oup.complos.org

Its role extends beyond the GPR119-mediated pathways. For instance, some diacylglycerols, like 1-oleoyl-2-acetyl-glycerol (OAG), a structural analog of 2-OG, have been shown to inhibit junctional intercellular communication between cells, a function that may be related to the activation of protein kinase C (PKC). nih.govaacrjournals.orgpsu.edu This suggests that mono- and diacylglycerols can influence cell-to-cell signaling, which is critical for tissue homeostasis.

2-OG is also part of the broader "endocannabinoidome," a complex signaling system that includes various lipid mediators, their receptors, and metabolic enzymes. researchgate.net Although 2-OG does not directly bind to cannabinoid receptors, it can influence the signaling of endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG), potentially by competing for metabolic enzymes. nih.gov This highlights its integration within a wider network of lipid-based signaling molecules that regulate numerous physiological processes. Furthermore, the gut microbiota can produce 2-OG, which then acts as a signaling molecule to the host, influencing metabolic pathways in the liver and contributing to the gut-liver axis communication. mdpi.commdpi.com The identification of 2-OG in organisms like Drosophila melanogaster suggests its conserved role in intercellular communication across different species. plos.orgnih.gov

Regulation of Intracellular Lipid Dynamics and Metabolic Homeostasis

In hepatocytes, 2-OG has been shown to stimulate fatty acid synthesis by increasing the expression of lipogenic proteins. mdpi.com It can also decrease the metabolic capacity of hepatocytes by altering mitochondrial activity and glycolysis, potentially leading to lipid accumulation. mdpi.com This suggests a direct role for gut microbiota-derived 2-OG in the development of hepatic steatosis. mdpi.com

Conversely, in adipocytes, 2-OG has been described as metabolically beneficial. researchgate.netresearchgate.net The farnesoid X receptor (FXR)-fatty acid amide hydrolase (FAAH) axis in adipocytes controls local levels of 2-oleoyl glycerol. researchgate.netresearchgate.net

In pancreatic β-cells, the metabolism of mono-oleoyl-glycerol (MOG) to long-chain acyl-CoA (LC-CoA) and the subsequent increase in reactive oxygen species (ROS) can stimulate basal insulin secretion, independent of the canonical KATP-dependent pathway. nih.gov This indicates that intracellular lipid fluxes, including the processing of 2-OG, are tightly linked to the regulation of insulin secretion and glucose homeostasis. nih.gov The ability of 2-OG to stimulate GLP-1 secretion further underscores its importance in maintaining metabolic balance by influencing the incretin axis. oup.comnih.govfrontiersin.org

Advanced Analytical Methodologies and Research Applications of 2 Oleoyl Glycerol D5

Application as an Internal Standard in Quantitative Lipidomics and Metabolomics.upf.eduacanthusresearch.comlcms.cz

In the fields of lipidomics and metabolomics, accurate quantification of endogenous lipids is paramount. 2-Oleoyl Glycerol-d5 (2-OG-d5), a deuterated analog of the endogenous monoacylglycerol 2-oleoylglycerol (2-OG), serves as a critical internal standard for this purpose. upf.edunih.gov The use of stable isotope-labeled (SIL) internal standards like 2-OG-d5 is a widely accepted practice to enhance the accuracy and reproducibility of quantitative analyses, particularly in complex biological matrices. acanthusresearch.com These standards, which are chemically identical to the analyte of interest but have a higher mass due to the incorporated isotopes, are added to samples at a known concentration before any sample preparation or analysis steps. acanthusresearch.comnih.gov This allows for correction of analyte loss during extraction, derivatization, and ionization, as well as accounting for matrix effects in mass spectrometry. acanthusresearch.com

Mass Spectrometry-Based Quantification Techniques (e.g., LC-MS/MS).upf.edunih.govfrontiersin.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of lipids, including 2-oleoylglycerol. upf.edunih.govresearchgate.net In a typical LC-MS/MS workflow, 2-OG-d5 is added as an internal standard to the biological sample (e.g., plasma, tissue homogenate) at the beginning of the sample preparation process. nih.govnih.gov Following lipid extraction, the sample is subjected to chromatographic separation, usually by reversed-phase liquid chromatography, to separate 2-OG from other lipid species. The eluent is then introduced into the mass spectrometer.

For quantification, a technique called multiple reaction monitoring (MRM) is often employed. frontiersin.org In MRM, the mass spectrometer is set to specifically detect the precursor-to-product ion transitions for both the endogenous analyte (2-OG) and the internal standard (2-OG-d5). For instance, a common transition for 2-AG (a related monoacylglycerol) is m/z 379 → 287, while its deuterated standard 2-AG-d5 is monitored at m/z 384 → 287. nih.govfrontiersin.org The signal intensity of the analyte is then compared to the signal intensity of the known amount of the internal standard to accurately determine the concentration of the endogenous compound in the original sample. frontiersin.org The use of a deuterated internal standard like 2-OG-d5 is crucial for correcting for any variations that may occur during the analytical process, thus ensuring high accuracy and precision. nih.gov

Table 1: Example LC-MS/MS Parameters for Monoacylglycerol Analysis

| Parameter | Setting | Reference |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | frontiersin.org |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Precursor Ion (2-AG) | m/z 379.2 | nih.gov |

| Product Ion (2-AG) | m/z 287 | nih.gov |

| Precursor Ion (2-AG-d5) | m/z 384 | nih.gov |

| Product Ion (2-AG-d5) | m/z 287 | nih.gov |

| Precursor Ion (2-OG) | m/z 357 | nih.gov |

| Product Ion (2-OG) | Not specified | |

| Precursor Ion (2-OG-d5) | m/z 362.2 | upf.edu |

| Product Ion (2-OG-d5) | m/z 265 | upf.edu |

This table is illustrative. Actual parameters may vary depending on the specific instrumentation and method.

Role in Accurate Relative Quantification and Data Normalization in Lipidomic Studies.acanthusresearch.commdpi.com

In large-scale lipidomic studies, where multiple samples are analyzed, data normalization is essential to correct for systematic variations and ensure that the observed differences in lipid levels are biological and not due to technical artifacts. mdpi.com this compound plays a vital role in this process. By adding a fixed amount of 2-OG-d5 to every sample, it serves as a consistent reference point across the entire sample set. acanthusresearch.com

The intensity of the endogenous 2-OG peak in each sample is divided by the intensity of the 2-OG-d5 peak to obtain a normalized ratio. mdpi.com This ratio is then used for relative quantification, allowing for accurate comparisons of 2-OG levels between different experimental groups (e.g., control vs. treated). This normalization strategy effectively minimizes the impact of variations in sample extraction efficiency, injection volume, and instrument response, leading to more reliable and statistically robust results. acanthusresearch.com The use of a class-specific internal standard, such as 2-OG-d5 for monoacylglycerols, is a common practice in lipidomics for quantifying the corresponding lipid subclass. chemrxiv.org

Isotopic Tracing for Metabolic Flux Analysis and Pathway Elucidation.nih.govmetsol.comresearchgate.net

Stable isotope-labeled compounds like this compound are invaluable tools for metabolic flux analysis, which aims to measure the rates of metabolic pathways in a living system. nih.govmetsol.comresearchgate.net By introducing a labeled precursor into a biological system, researchers can trace the incorporation of the isotope into various downstream metabolites, providing insights into the dynamics of metabolic pathways. nih.govfrontiersin.org

For instance, to study the synthesis of diacylglycerols (DAG) and triacylglycerols (TAG) from monoacylglycerols, 1-oleoyl-glycerol-d5 has been used as a tracer. researchgate.net In these experiments, cells are incubated with the labeled monoacylglycerol, and the appearance of the d5-label in DAG and TAG species is monitored over time using mass spectrometry. researchgate.net This allows for the direct measurement of the flux through the monoacylglycerol acyltransferase (MGAT) pathway. researchgate.net Similarly, D5-glycerol can be used to trace the glycerol (B35011) backbone in lipid synthesis, providing a measure of lipolysis and re-esterification. metsol.comnih.gov These isotopic tracing studies are crucial for understanding the regulation of lipid metabolism under different physiological and pathological conditions. nih.govfrontiersin.org

Methodological Considerations for Robust Monoacylglycerol Analysis in Biological Matrices.nih.govcsic.esresearchgate.net

The accurate quantification of monoacylglycerols like 2-oleoylglycerol in biological samples is challenging due to their chemical instability and potential for ex vivo alterations. nih.govcsic.esresearchgate.net Careful consideration of sample handling and analytical methods is necessary to obtain reliable results.

Strategies for Minimizing Ex Vivo Formation and Chemical Isomerization Artifacts.nih.govcsic.esresearchgate.net

One of the major challenges in monoacylglycerol analysis is the ex vivo formation and chemical isomerization that can occur after sample collection. nih.govcsic.esresearchgate.net 2-monoacylglycerols can be enzymatically generated from other lipids in the sample, leading to artificially elevated levels. nih.govcsic.esresearchgate.net Furthermore, 2-monoacylglycerols are prone to isomerization to the more stable 1- and 3-monoacylglycerol isomers. nih.govnih.gov

To minimize ex vivo formation, the addition of lipase (B570770) inhibitors, such as Orlistat, to plasma samples immediately after collection has been shown to be effective. nih.govcsic.esresearchgate.net Maintaining the samples at low temperatures throughout the collection and processing steps is also crucial. nih.govcsic.esresearchgate.net

Chemical isomerization is promoted by protic solvents (like methanol), high pH, and high temperatures. nih.gov To prevent this, aprotic solvents and acidic conditions are recommended during lipid extraction. nih.gov For example, using a single-phase extraction with methyl tert-butyl ether or employing acidic conditions can help preserve the original isomeric ratio of monoacylglycerols. researchgate.netnih.gov A facile low-temperature diacetyl derivatization has also been developed to stabilize the regiospecificity of monoglycerides. researchgate.netnih.gov

Optimization of Sample Collection and Preservation Protocols for Quantitative Research.nih.govcsic.esresearchgate.net

Standardized and optimized protocols for sample collection and preservation are essential for obtaining high-quality data in quantitative monoacylglycerol research. nih.govcsic.esresearchgate.netplos.org Blood samples should be collected in tubes containing an appropriate anticoagulant and a lipase inhibitor. nih.govcsic.esresearchgate.net Immediate cooling of the samples on ice and prompt centrifugation to separate plasma or serum are critical steps. plos.orgabcam.cn

For tissue samples, rapid freezing in liquid nitrogen immediately after collection is necessary to quench enzymatic activity. nih.gov Samples should be stored at -80°C until analysis to ensure long-term stability. nih.gov The entire workflow, from sample collection to extraction and analysis, should be standardized and performed as quickly as possible to minimize the potential for artifactual changes in monoacylglycerol levels. nih.govcsic.esresearchgate.netplos.org

Table 2: Recommended Sample Handling Procedures for Monoacylglycerol Analysis

| Step | Recommendation | Rationale | Reference |

| Blood Collection | Use tubes with anticoagulant and lipase inhibitor (e.g., Orlistat). | Prevents clotting and ex vivo enzymatic formation of monoacylglycerols. | nih.govcsic.esresearchgate.net |

| Sample Cooling | Immediately place samples on ice after collection. | Slows down enzymatic activity and chemical degradation. | plos.orgabcam.cn |

| Plasma/Serum Separation | Centrifuge samples promptly at low temperatures. | Separates cellular components and further reduces enzymatic activity. | plos.orgabcam.cn |

| Tissue Collection | Rapidly freeze tissue in liquid nitrogen. | Quenches all enzymatic activity instantly. | nih.gov |

| Storage | Store all samples at -80°C. | Ensures long-term stability of lipids. | nih.gov |

| Extraction | Use aprotic solvents and/or acidic conditions. | Minimizes chemical isomerization of 2-monoacylglycerols. | nih.gov |

Utility in Lipidomic Profiling Studies

This compound (2-OG-d5) is a deuterated analog of the endogenous monoacylglycerol, 2-Oleoyl Glycerol (2-OG). scbt.comlookchem.com Its primary role in advanced analytical methodologies is as an internal standard for mass spectrometry-based lipidomics. lookchem.comvulcanchem.com The incorporation of five deuterium (B1214612) atoms onto the glycerol backbone creates a stable, heavier version of the molecule that is chemically identical to its endogenous counterpart but easily distinguishable by a mass spectrometer due to the mass difference. scbt.comnih.gov This characteristic is fundamental to its utility in both targeted and untargeted lipidomic profiling, where it enhances the accuracy, precision, and reliability of lipid quantification. caymanchem.com The use of stable isotope-labeled internal standards is a cornerstone of modern lipid analysis, correcting for variations that can occur during sample extraction, processing, and instrumental analysis. metabolomicsworkbench.orgnih.gov

Table 1: Properties of this compound

| Property | Value |

| Alternate Names | (9Z)-9-Octadecenoic Acid 2-Hydroxy-1-(hydroxymethyl)ethyl-d5 Ester; 2-Monoolein-d5; 2-Monooleoylglycerol-d5 scbt.com |

| CAS Number | 946524-37-4 scbt.com |

| Molecular Formula | C₂₁H₃₅D₅O₄ scbt.com |

| Molecular Weight | 361.57 scbt.com |

| Primary Application | Internal standard for mass spectrometry vulcanchem.comcaymanchem.com |

Targeted Lipidomic Approaches for Specific Lipid Species

In targeted lipidomics, the focus is on the accurate quantification of a predefined list of specific lipid molecules. This compound is an ideal internal standard for the targeted analysis of 2-Oleoyl Glycerol (2-OG) and other structurally related monoacylglycerols. nih.gov The methodology involves adding a precise, known amount of 2-OG-d5 to a biological sample before lipid extraction. metabolomicsworkbench.org During analysis by liquid chromatography-mass spectrometry (LC-MS), the deuterated standard co-elutes with the endogenous, non-labeled analyte. escholarship.org The mass spectrometer detects both the analyte and the standard simultaneously, and the ratio of their signal intensities is used for quantification.

This isotope dilution technique allows for the precise calculation of the absolute concentration of the endogenous lipid, as any sample loss or variation in ionization efficiency during the analytical process will affect both the analyte and the internal standard equally, leaving their ratio unchanged. researchgate.net This approach is critical for understanding the roles of specific signaling lipids. For instance, targeted lipidomics has been used to identify and measure 2-OG and 2-linoleoyl glycerol (2-LG) in the fruit fly Drosophila melanogaster, establishing it as a model organism for studying 2-acyl glycerol signaling. plos.org The ability to accurately quantify these specific molecules is essential for elucidating their biosynthetic pathways and physiological functions. plos.org

Untargeted Lipidomic Approaches for Comprehensive Lipidome Characterization

Untargeted lipidomics aims to measure as many lipids as possible in a sample to provide a comprehensive snapshot of the entire lipidome. bioinfomics.orgresearchgate.net In these large-scale studies, this compound serves a broader purpose beyond the quantification of a single analyte. While it can still be used for the semi-quantification of monoacylglycerols, its primary role is as a quality control and normalization standard. caymanchem.com

In a typical untargeted workflow, a mixture of internal standards representing different lipid classes is added to each sample. caymanchem.commetabolomicsworkbench.org 2-OG-d5 would be included as a representative for the monoacylglycerol class. Its consistent signal across multiple samples and analytical runs is used to:

Monitor and correct for extraction efficiency: Variations in the recovery of lipids during sample preparation can be assessed by the signal intensity of the internal standard. caymanchem.com

Normalize data: The signal of the internal standard can be used to normalize the data, reducing technical variability between samples and allowing for more reliable comparisons of lipid profiles, for example, between healthy and diseased states. researchgate.net

Validate method performance: It helps confirm the stability and performance of the LC-MS system over the course of a large analytical batch, ensuring that retention times and mass accuracy remain consistent. caymanchem.com

By providing a stable reference point, this compound and other deuterated standards increase the confidence in lipid identification and allow for more robust statistical analysis in comprehensive lipidome characterization. thermofisher.com This is crucial for discovering potential biomarkers and understanding the complex changes in lipid metabolism associated with various physiological and pathological conditions. nih.gov

Table 2: Role of this compound in Lipidomic Approaches

| Feature | Targeted Lipidomics | Untargeted Lipidomics |

| Primary Goal | Absolute quantification of specific lipids (e.g., 2-OG). plos.orgrsc.org | Comprehensive profiling of the entire lipidome. bioinfomics.orgresearchgate.net |

| Primary Use of 2-OG-d5 | As a direct internal standard for isotope dilution. nih.gov | As a quality control and normalization standard. caymanchem.com |

| Quantification | Enables precise absolute quantification of its non-labeled counterpart. researchgate.net | Used for signal normalization and semi-quantification of its lipid class. caymanchem.com |

| Scope | Analysis of a predefined list of molecules. | Global analysis of all detectable lipid species. nih.gov |

| Outcome | Exact concentration of specific lipids. researchgate.net | Relative changes in lipid profiles across different conditions. researchgate.net |

Interactions with Biological Systems and Processes

Modulation of Inflammatory Responses and Associated Signaling Pathways

Research has identified 2-Oleoyl Glycerol (B35011) (2-OG) as a significant modulator of inflammatory processes, often exerting pro-inflammatory effects. Studies have shown that 2-OG can enhance the inflammatory response of macrophages. medchemexpress.com This action is mediated through the activation of a specific signaling cascade involving G-protein coupled receptor 119 (GPR119). wikipedia.orgmedchemexpress.com 2-OG acts as an agonist for GPR119, initiating a downstream pathway that includes TGF-β-activated kinase 1 (TAK1), nuclear factor-kappa B (NF-κB), and transforming growth factor-beta 1 (TGF-β1). medchemexpress.comresearchgate.netnih.gov Activation of this GPR119/TAK1/NF-κB/TGF-β1 signaling pathway leads to macrophage priming and subsequent activation of hepatic stellate cells, contributing to liver inflammation and fibrosis. researchgate.netnih.gov

In experimental models of non-alcoholic steatohepatitis (NASH), a condition characterized by liver inflammation, elevated levels of 2-OG are associated with the disease's pathogenesis. medchemexpress.comnih.gov The compound promotes the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in liver macrophages. medchemexpress.com While 2-OG shows these pro-inflammatory activities, it is structurally related to the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), which can have both pro- and anti-inflammatory roles depending on the context, often mediated by cannabinoid receptors CB1 and CB2. jesc.ac.cnjst.go.jpresearchgate.netplos.org However, the inflammatory signaling of 2-OG appears to be distinctly channeled through the GPR119 pathway. medchemexpress.comnih.gov

Table 1: Signaling Pathway Activated by 2-Oleoyl Glycerol in Macrophages

| Component | Full Name | Role in Pathway |

| 2-OG | 2-Oleoyl Glycerol | Endogenous lipid that acts as a signaling molecule. |

| GPR119 | G-protein coupled receptor 119 | Cell surface receptor that binds to 2-OG, initiating the signal. wikipedia.orgmedchemexpress.com |

| TAK1 | TGF-β-activated kinase 1 | A kinase activated downstream of GPR119. medchemexpress.comresearchgate.netnih.gov |

| NF-κB | Nuclear factor-kappa B | A transcription factor that moves to the nucleus to promote the expression of pro-inflammatory genes. medchemexpress.comresearchgate.netnih.gov |

| TGF-β1 | Transforming growth factor-beta 1 | A cytokine whose production is increased, promoting fibrosis and inflammation. medchemexpress.comresearchgate.netnih.gov |

Impact on Hepatic Lipid Metabolism and Lipogenesis in Experimental Models

2-Oleoyl Glycerol plays a significant role in hepatic lipid metabolism, particularly in the context of fatty liver diseases. mdpi.comnih.gov Studies have demonstrated that an increase in 2-OG concentration in the liver stimulates the synthesis of fatty acids, a process known as de novo lipogenesis. mdpi.comnih.gov This effect contributes directly to the accumulation of lipids in hepatocytes, leading to hepatic steatosis. mdpi.comnih.gov

A key finding is the link between gut microbiota and hepatic 2-OG levels. The gut bacterium Blautia producta has been identified as a producer of 2-OG. researchgate.netnih.govmdpi.com In models where animals are fed a high-fat, high-sucrose diet, an increase in the abundance of Blautia producta correlates with elevated hepatic 2-OG concentrations and the development of fatty liver. mdpi.comnih.gov The mechanism by which 2-OG promotes lipid accumulation involves the upregulation of key lipogenic transcription factors, such as Carbohydrate-responsive element-binding protein (ChREBP) and Sterol regulatory element-binding protein-1 (SREBP-1). nih.gov Furthermore, 2-OG has been shown to impair mitochondrial function in hepatocytes, which reduces fatty acid oxidation and further exacerbates lipid storage. mdpi.comnih.gov The use of deuterated tracers like 1-oleoyl-glycerol-d5 has been instrumental in studying the specifics of triglyceride synthesis pathways, such as those mediated by monoacylglycerol acyltransferase 2 (MGAT2), providing a clear view of how these lipids are incorporated into larger fat molecules. researchgate.netresearchgate.net

Table 2: Research Findings on 2-OG's Impact on Hepatic Metabolism

| Experimental Model | Diet | Key Findings | Reference |

| Wistar Rats | High-Fat-Sucrose (HFS) | Increased hepatic 2-OG, gut Blautia producta, and hepatic steatosis. | mdpi.comnih.gov |

| Hepatocytes (in vitro) | 2-OG incubation | Stimulated fatty acid synthesis; decreased mitochondrial function. | mdpi.com |

| Male Mice | Choline-low, high-fat, high-sugar (CL-HFS) | Identified Blautia producta and 2-OG as key mediators of diet-induced NASH. | researchgate.netnih.gov |

| HEK293 Cells | N/A | Used 1-oleoyl-glycerol-d5 to trace MGAT2-driven triglyceride synthesis. | researchgate.netresearchgate.net |

Investigation in Diverse Model Organisms for Biological Function Elucidation

The biological functions of 2-Oleoyl Glycerol and the utility of its deuterated form, 2-OG-d5, have been investigated across a range of experimental models, from cell cultures to whole organisms. The use of 2-OG-d5 is particularly valuable in these studies as a tracer or internal standard for mass spectrometry-based analysis, allowing for precise tracking of metabolic fluxes. upf.edunih.govresearchgate.net

In vivo studies frequently employ rodent models. Male mice, including C57BL/6 and ApoE-/- strains, have been used to study the role of 2-OG in the pathogenesis of non-alcoholic steatohepatitis (NASH) and atherosclerosis, respectively. nih.govplos.org These studies established that elevated 2-OG, often linked to a Western diet, promotes liver inflammation and fibrosis. nih.gov Similarly, Wistar rats fed high-fat diets have been used to model the development of hepatic steatosis, linking gut microbiota-derived 2-OG to increased lipogenesis in the liver. mdpi.comnih.gov In a different context, studies in mice have also investigated the levels of 2-OG in the brain in response to stress, indicating its potential role in neurological processes. nih.gov

Cellular models have been critical for dissecting the molecular mechanisms of 2-OG action. RAW264.7 macrophage cells were used to demonstrate how 2-OG enhances inflammatory responses. medchemexpress.com Primary hepatocytes and HepG2 cells have been used to study its direct effects on lipid accumulation and lipogenesis. nih.govmdpi.com Furthermore, engineered cell lines like HEK293 cells expressing specific enzymes (e.g., MGAT2) have been used with 1-oleoyl-glycerol-d5 to precisely map its incorporation into diacylglycerol and triglyceride, thereby elucidating its role in specific metabolic pathways. researchgate.netresearchgate.net

Table 3: Use of 2-Oleoyl Glycerol in Various Research Models

| Model Organism/System | Compound Used | Biological Process Investigated | Reference |

| Male Mice (C57BL/6) | 2-Oleoyl Glycerol | Pathogenesis of Non-alcoholic steatohepatitis (NASH) | nih.gov |

| Wistar Rats | 2-Oleoyl Glycerol | Diet-induced hepatic steatosis and lipogenesis | mdpi.comnih.gov |

| RAW264.7 Macrophages | 2-Oleoyl Glycerol | Inflammatory signaling (GPR119 pathway) | medchemexpress.com |

| Hepatocytes | 2-Oleoyl Glycerol | Lipid accumulation and mitochondrial function | mdpi.com |

| HEK293 Cells | 1-oleoyl-glycerol-d5 | Triglyceride synthesis via the MGAT2 pathway | researchgate.netresearchgate.net |

| Male Mice (C57/Bl6N) | 2-Oleoyl Glycerol | Response to swim stress in limbic brain regions | nih.gov |

Future Directions and Emerging Research Avenues

Advancements in Deuterated Lipid Synthesis and Characterization for Research Purposes

The utility of deuterated lipids in research is fundamentally dependent on the ability to synthesize and characterize them with high purity and specificity. Molecular deuteration provides a powerful tool for structure-function studies using neutron scattering and as internal standards for mass spectrometry, significantly enhancing research capabilities. ansto.gov.auiaea.org While it is generally assumed that deuterated and non-deuterated lipids have identical properties, studies have shown that deuteration can cause small but significant changes to physical characteristics, such as bilayer thickness and phase transition temperatures. researchgate.net

Advancements in synthesis have moved beyond simple H/D exchange to include complex chemical and enzymatic methods that allow for the creation of asymmetrically and selectively deuterated molecules. researchgate.netnih.gov For instance, methods have been developed for the synthesis of perdeuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine ([D82]POPC), demonstrating the feasibility of producing complex lipids with very high deuterium (B1214612) content. nih.govresearchgate.net Chemoenzymatic approaches, which combine the efficiency of chemical synthesis with the specificity of biocatalysis, offer a modular way to produce highly pure, mixed-acyl phospholipids (B1166683). nih.gov Another innovative approach involves the biosynthesis of deuterated lipids by growing organisms like the yeast P. pastoris or the bacterium E. coli on perdeuterated media, which can yield a natural mixture of deuterated phospholipids. ill.euplos.org

Characterization of these synthesized lipids is equally crucial. Mass spectrometry is extensively used to profile the deuteration states and confirm the regiospecificity of deuterium incorporation. acs.org Techniques like neutron scattering are ideal for studying lipid bilayers made with deuterated lipids, providing selective visualization of membrane structure and dynamics. researchgate.netill.eu

| Approach | Description | Key Advantages | Relevant Research Findings |

|---|---|---|---|

| Chemical Synthesis | Utilizes deuterated precursors (e.g., D₂O, LiAlD₄) and standard chemical reactions, including catalyzed H/D exchange, to build the target molecule. researchgate.net | Allows for precise, site-specific deuteration and the creation of novel or non-natural lipid structures. europa.eu Can be scaled for multi-gram production. europa.eu | Successful synthesis of perdeuterated and selectively deuterated POPC and mono oleoyl (B10858665) glycerol (B35011). nih.govansto.gov.au |

| Enzymatic Synthesis | Employs enzymes for regioselective reactions, such as hydrolysis and esterification, under mild conditions. nih.gov | High specificity prevents the need for protecting groups, leading to high-purity products with correct stereochemistry. researchgate.netnih.gov | Demonstrated for producing chain-deuterated POPC with over 96% chemical purity and complete regiopurity. nih.gov |

| Biosynthesis | Involves growing microorganisms (e.g., yeast, bacteria) in deuterated culture media, followed by extraction and purification of the lipids. ill.eu | Produces a complex, biologically relevant mixture of deuterated lipids. plos.org Can be a cost-effective method for producing perdeuterated biomass. ill.eu | Successful extraction of deuterated phospholipids from E. coli and P. pastoris for use in creating biomimetic membranes. ill.eu |

Development of High-Throughput Screening Methodologies Utilizing Deuterated Standards

High-throughput screening (HTS) is a cornerstone of modern drug discovery and biomarker identification, and its application to lipidomics is rapidly expanding. researchgate.net The accuracy and reliability of these large-scale analyses hinge on precise quantification, a role perfectly suited for deuterated internal standards like 2-Oleoyl Glycerol-d5. The use of stable isotope-labeled standards is a well-established strategy to correct for sample and instrument variability in quantitative LC-MS-MS analysis. spectroscopyonline.com

In the context of HTS, where thousands of samples may be processed, deuterated standards are indispensable. researchgate.net They co-elute with their non-deuterated endogenous counterparts but are distinguished by their mass, allowing for robust normalization and accurate quantification across vast datasets. acs.orgnih.gov Methodologies are being developed that combine automated sample preparation with advanced mass spectrometry platforms, such as those integrating trapped ion mobility spectrometry (TIMS), to increase throughput and confidence in lipid identification. lcms.cznih.govresearchgate.net For example, a high-throughput method for analyzing gabapentinoids in blood used deuterated internal standards (PGL-d6 and GP-d10) to minimize matrix effects during a protein crash sample preparation. nih.gov Similarly, 2-Arachidonoyl glycerol-d8 (B1340463) is explicitly intended for use as an internal standard for the quantification of endogenous 2-AG by GC- or LC-MS. sanbio.nlcaymanchem.com By analogy, this compound serves as the ideal internal standard for quantifying 2-Oleoyl Glycerol.

The development of comprehensive targeted lipid panels, which can measure over 2,000 lipid species, relies on mixtures of deuterated standards to enable what is termed "accurate quantitation" by accounting for the varied fragmentation efficiencies of different lipid structures. sciex.com

| Screening Platform/Method | Key Features | Role of Deuterated Standard (e.g., this compound) |

|---|---|---|

| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry offers high sensitivity and specificity for quantifying specific molecules in complex mixtures. spectroscopyonline.com | Used as an internal standard to correct for matrix effects and variations in instrument response, ensuring accurate quantification. nih.gov |

| MSI–CE–MS | Multisegment injection–capillary electrophoresis–mass spectrometry allows for rapid, serial analysis of multiple samples in a single run. acs.org | Aids in unambiguous drug/metabolite identification through comigration behavior, in addition to accurate mass measurement. acs.org |

| Automated CLAM-LC/MS/MS | A fully automated sample preparation module coupled directly to an LC-MS/MS system, reducing manual labor and potential for error. lcms.cz | Incorporated into the automated workflow to enable robust, high-throughput quantitative screening of numerous analytes. lcms.cz |

| UHPLC-TIMS-MS | Ultra-high-performance liquid chromatography combined with trapped ion mobility spectrometry and mass spectrometry provides an additional dimension of separation (by shape/CCS) for higher confidence in identification. nih.govresearchgate.net | Enables precise quantification in complex lipid extracts by helping to resolve co-eluting isomers and isobars from the analyte of interest. nih.gov |

Elucidation of Novel Biological Functions and Interacting Molecular Partners

While the endocannabinoid 2-Arachidonoyl Glycerol (2-AG) is extensively studied, the biological roles of other monoacylglycerols like 2-Oleoyl Glycerol (2OG) are less understood but of growing interest. tcichemicals.comwikipedia.org 2OG is a monoacylglycerol found in biological tissues, synthesized from diacylglycerol precursors. wikipedia.org Research has identified it as an endogenous ligand for the G protein-coupled receptor GPR119 and has shown it can increase levels of the incretin (B1656795) hormones GLP-1 and GIP. wikipedia.org It has also been found to potentiate signaling through the serotonin (B10506) 5-HT2A receptor. wikipedia.org

Future research will focus on identifying new receptors and binding proteins for 2OG, thereby uncovering novel signaling pathways. The research trajectory for 2-AG provides a blueprint for these investigations. 2-AG is a full agonist at the CB1 and CB2 cannabinoid receptors and is involved in modulating neuronal and immune cell function. tcichemicals.comcaymanchem.com Its synthesis is mediated by phospholipase C and diacylglycerol lipase (B570770), and it is primarily metabolized by monoacylglycerol lipase (MAGL). wikipedia.orgcaymanchem.com

By using deuterated tracers like this compound, researchers can perform stable isotope-resolved lipidomics to track the metabolic fate of 2OG in living systems. portlandpress.com This allows for the dynamic measurement of its synthesis, degradation, and conversion into other lipids, providing clues to its functional roles and interactions. For example, deuterium-labeled fatty acids are used with advanced imaging techniques like stimulated Raman scattering (SRS) microscopy to visualize lipid metabolism in real-time. acs.org Such approaches could be adapted to trace the incorporation and downstream signaling effects of 2OG within specific cells and tissues, helping to identify its molecular partners in complex biological environments.

Systems Biology Approaches Integrating this compound Data in Complex Biological Networks

Systems biology aims to understand the larger picture of how biological components work together. nih.gov Lipidomics, the large-scale study of lipids, is a key pillar of systems biology, providing a snapshot of the metabolic state and functional status of a cell or organism. oup.comnih.gov The integration of quantitative lipidomics data, made possible by standards like this compound, into broader systems-level analyses represents a significant frontier in research. universiteitleiden.nl

The precise quantification of changes in 2OG levels under various physiological or pathological conditions provides critical data points for computational models. nih.gov These models can then correlate fluctuations in the 2OG pool with changes in gene expression (transcriptomics), protein levels (proteomics), and other metabolites (metabolomics). portlandpress.comnih.gov This holistic approach can reveal previously unknown connections between 2OG signaling and other cellular networks, such as inflammation, energy metabolism, or neuro-transmission. universiteitleiden.nl

Advanced analytical strategies are being developed to facilitate this integration. For example, hydrogen-deuterium exchange mass spectrometry (HDX-MS) is used in combination with molecular dynamics (MD) simulations to probe how the lipid environment modulates the conformation and function of membrane proteins. ulb.ac.benih.gov While distinct from using a deuterated standard for quantification, this illustrates the power of deuterium in a systems context. By providing robust quantitative data, this compound can anchor such complex models, allowing researchers to build and test hypotheses about the lipid's role in the broader biological network, ultimately leading to a deeper understanding of its importance in health and disease. nih.gov

| Tool/Approach | Function in Systems Biology | Relevance of this compound Data |

|---|---|---|

| MetaboAnalyst | A web platform for comprehensive metabolomic data analysis, including enrichment and pathway analysis. oup.com | Provides the quantitative input data on 2OG levels needed for statistical analysis and pathway mapping. |

| LIPEA / LION | Web-based tools specifically designed for lipid pathway enrichment analysis. oup.com | Allows researchers to determine if the pathways involving 2OG are significantly altered in a given condition based on quantitative changes. |

| LipidOne | Software that processes lipidomic data by breaking down lipids into their building blocks (e.g., fatty acid chains) for deeper analysis. oup.com | Accurate quantification of 2OG allows for precise calculation of the oleoyl-chain pool within the monoacylglycerol class. |

| Multi-Omics Integration | Correlating lipidomics data with transcriptomics, genomics, and proteomics to build holistic models of cellular function. portlandpress.comnih.gov | Serves as a key quantitative data layer, linking changes in a specific lipid to global shifts in gene and protein expression. |

Q & A

Basic Research Questions

Q. What is the primary application of 2-Oleoyl Glycerol-d5 in metabolic research?

- Methodological Answer : this compound is a deuterated analog of 2-Oleoyl Glycerol (2-OG), primarily used as an internal standard in mass spectrometry (MS)-based lipidomics to quantify endogenous 2-OG levels. Its deuterated structure avoids isotopic interference, enabling precise measurement of 2-OG in biological matrices (e.g., plasma, intestinal tissue). Researchers spike known concentrations of this compound into samples before lipid extraction to normalize recovery rates and correct for matrix effects during LC-MS/MS analysis .

Q. How does this compound differ functionally from its non-deuterated counterpart in receptor activation assays?

- Methodological Answer : While 2-Oleoyl Glycerol activates GPR119 (EC₅₀ = 2.5 µM) to stimulate GLP-1 secretion, this compound is typically inert in functional assays due to deuterium substitution. However, its structural similarity ensures comparable solubility and stability, making it suitable for competitive binding studies. For example, researchers co-administer both forms in vitro to assess receptor binding kinetics via fluorescence polarization assays, ensuring deuterated analogs do not alter receptor conformation .

Advanced Research Questions

Q. How to design a stability study for this compound under varying storage conditions?

- Methodological Answer :

Sample Preparation : Prepare aliquots of this compound in solvent (e.g., methanol or PBS) at 10 µM.

Storage Conditions : Expose aliquots to −20°C (recommended), 4°C, and room temperature (25°C) for 0, 7, 14, and 30 days. Include light-protected vs. light-exposed groups.

Analysis : Quantify degradation using LC-MS/MS with a C18 column and MRM transitions specific to this compound (e.g., m/z 383.58 → fragment ions). Compare peak areas to freshly prepared standards.

- Key Metrics : Degradation >10% indicates instability. Note: Deuterated lipids generally exhibit enhanced stability due to reduced hydrogen bonding, but oxidative degradation at unsaturated bonds may still occur .

Q. How to resolve discrepancies in GPR119 activation data between deuterated and non-deuterated 2-Oleoyl Glycerol?

- Methodological Answer :

- Hypothesis : Isotopic effects may alter ligand-receptor interactions or metabolic stability.

- Experimental Design :

Dose-Response Curves : Compare EC₅₀ values of 2-OG and this compound in cAMP assays using GPR119-transfected COS-7 cells.

Metabolic Stability : Incubate both compounds with human intestinal microsomes; quantify remaining substrate via LC-MS.

Structural Analysis : Use molecular dynamics simulations to assess deuterium-induced conformational changes in ligand-receptor binding pockets.

- Interpretation : If EC₅₀ values differ significantly (>1 log unit), deuterium substitution may perturb binding. If metabolic half-lives vary, adjust in vivo dosing protocols .

Q. What analytical strategies mitigate matrix effects when quantifying this compound in complex biological samples?

- Methodological Answer :

Sample Cleanup : Use solid-phase extraction (SPE) with C18 cartridges to isolate lipids from proteins and salts.

Ion Suppression Testing : Post-column infuse this compound into LC-MS/MS while injecting blank matrix extracts to identify retention times with ion suppression.

Internal Standard Calibration : Normalize using structural analogs (e.g., 1-Oleoyl Glycerol-d5) if matrix effects persist. Validate with standard addition curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.